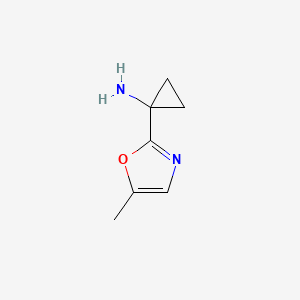

1-(5-Methyloxazol-2-yl)cyclopropanamine

Description

The compound 1-(5-Methyloxazol-2-yl)cyclopropanamine (CAS: 2138244-10-5) is a cyclopropane derivative featuring a benzoxazole ring system. Its molecular formula is C₁₁H₁₃ClN₂O, with a molecular weight of 224.69 g/mol . Structurally, it consists of a cyclopropane ring directly bonded to an amine group and a 5-methyl-substituted benzoxazole moiety. Benzoxazoles are aromatic heterocycles known for their stability and bioisosteric properties, often utilized in medicinal chemistry to mimic other pharmacophores.

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

1-(5-methyl-1,3-oxazol-2-yl)cyclopropan-1-amine |

InChI |

InChI=1S/C7H10N2O/c1-5-4-9-6(10-5)7(8)2-3-7/h4H,2-3,8H2,1H3 |

InChI Key |

UIJJNOYJCVUDLX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(O1)C2(CC2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Derivatives with Amino Groups

Compound 7a and 7b ()

- Structure: Hybrid pyrazole-thiophene systems with cyano (7a) or ester (7b) substituents.

- Synthesis: Utilizes malononitrile or ethyl cyanoacetate with elemental sulfur under reflux .

- Key Differences: Unlike the target compound’s benzoxazole-cyclopropane scaffold, these compounds feature thiophene and pyrazole rings.

3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(aryl)propanamides ()

Pharmaceutical and Agrochemical Analogues

Methylclonazepam ()

- Structure : Benzodiazepine core with chloro, nitro, and methyl groups.

- Applications : Sedative and anticonvulsant via GABA receptor modulation .

- Key Differences : The benzodiazepine scaffold is pharmacologically distinct from benzoxazoles, though both are nitrogen-containing heterocycles. The nitro and chloro substituents in methylclonazepam enhance lipophilicity, whereas the cyclopropane in the target compound may prioritize steric effects.

Metconazole and Triticonazole ()

- Structure: Triazole-containing fungicides with chlorophenyl and cyclopentanol groups.

- Applications : Agricultural fungicides targeting cytochrome P450 enzymes .

- Key Differences: The triazole ring and larger cyclopentanol moiety differentiate these from the benzoxazole-cyclopropane system. The target compound’s smaller cyclopropane ring could enable unique binding modes in biological systems.

Thiazolylmethyl Carbamates** ()

- Structure : Complex carbamates with thiazole, hydroxy, and stereocenters.

- Synthesis : Multi-step reactions involving DMF and lithium hydride .

- Key Differences : The carbamate functionality and stereochemical complexity suggest protease inhibition, contrasting with the target compound’s simpler amine-benzoxazole system.

Comparative Data Table

Research Findings and Implications

- Electronic Properties : The benzoxazole’s electron-rich aromatic system may facilitate π-π stacking interactions, unlike the electron-deficient thiazole or triazole systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.